Cyclopentyl 4-trifluoromethylphenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBRWPITZSVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642573 | |
| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-07-3 | |
| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Cyclopentyl 4 Trifluoromethylphenyl Ketone
Novel Approaches to Carbon-Carbon Bond Formation in Ketone Synthesis
The creation of the carbon-carbon bond between the cyclopentyl ring and the carbonyl group attached to the trifluoromethylphenyl ring is the central challenge in synthesizing Cyclopentyl 4-trifluoromethylphenyl ketone. Modern organic synthesis offers several powerful methods to achieve this transformation efficiently.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a robust methodology for the formation of carbon-carbon bonds. For the synthesis of aryl ketones, palladium-catalyzed reactions are particularly prominent. A plausible route for synthesizing this compound is the Suzuki-Miyaura coupling, which typically involves the reaction of an acyl chloride with a boronic acid. organic-chemistry.org
A potential pathway involves the coupling of 4-(trifluoromethyl)benzoyl chloride with cyclopentylboronic acid. Alternatively, palladium-catalyzed coupling of thiol esters with boronic acids under baseless conditions provides another mild and general method. organic-chemistry.org A different cross-coupling strategy involves the reaction of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, to yield trifluoromethyl ketones. researchgate.net This process proceeds through the oxidative addition of the ester to a Pd(0) complex, followed by transmetallation with the organoboron compound and subsequent reductive elimination to give the final ketone product. researchgate.net
The table below summarizes typical conditions for palladium-catalyzed ketone synthesis, which could be adapted for the target molecule.
| Catalyst System | Acyl Source | Coupling Partner | Solvent | Typical Yield |
| Pd(OAc)₂ / P(tBu)₃ | Acyl Chloride | Arylboronic Acid | Water / [bmim][PF₆] | High |
| Pd(0) Complex | Thiol Ester | Arylboronic Acid | Anhydrous THF | Good to Excellent |
| Pd(OAc)₂ / PBu₃ | Phenyl Trifluoroacetate | Organoboron Compound | Toluene | Moderate to Excellent researchgate.net |
Acylation Reactions of Aromatic and Alicyclic Precursors
Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. mdpi.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org
To synthesize this compound via this method, two primary approaches can be considered:
Acylation of trifluoromethylbenzene: Reacting trifluoromethylbenzene with cyclopentanecarbonyl chloride in the presence of AlCl₃. The trifluoromethyl group is a deactivating, meta-directing group, which can make this reaction challenging and may require forcing conditions.
Acylation of a cyclopentyl-substituted arene: This is generally not a feasible route for this specific target molecule. A more common approach is the reaction between an organometallic cyclopentyl reagent and a derivative of 4-trifluoromethylbenzoic acid.
The Friedel-Crafts reaction is a cornerstone of industrial synthesis due to the low cost of the reagents. orgsyn.org Trifluoromethanesulfonic acid (TfOH) has also emerged as a superior catalyst for acylation, often allowing for milder reaction conditions. mdpi.com
Organometallic Reagent Mediated Syntheses
Organometallic reagents are powerful nucleophiles capable of forming carbon-carbon bonds by attacking electrophilic carbonyl carbons. libretexts.org Grignard reagents (organomagnesium halides) and organolithium reagents are the most common choices for this type of transformation. libretexts.org
A highly effective route to this compound involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with a suitable derivative of 4-trifluoromethylbenzoic acid, such as the acyl chloride or benzonitrile. The reaction with benzonitrile, followed by acidic hydrolysis, is a known method for producing ketones like cyclopentyl phenyl ketone and can be adapted for this synthesis. google.com The use of organometallic reagents requires strictly anhydrous (dry) conditions, as they react readily with water and other protic solvents. libretexts.orglibretexts.org
A patent for a similar compound, o-chlorophenyl-cyclopentyl-ketone, describes the reaction of cyclopentyl magnesium bromide with o-chlorobenzonitrile. google.com This highlights the industrial applicability of using Grignard reagents with nitrile precursors to form the desired ketone. google.com Caution is advised when preparing trifluoromethylphenyl Grignard reagents, as some have been reported to be potentially explosive under certain conditions. orgsyn.orgresearchgate.net
Stereoselective and Enantioselective Synthesis of Analogues
This compound itself is an achiral molecule. However, the development of stereoselective and enantioselective methods is crucial for synthesizing chiral analogues, which are often of interest in pharmaceutical applications. Chirality could be introduced by adding substituents to the cyclopentyl ring.
For instance, the synthesis of a chiral analogue like (2-methylcyclopentyl)(4-trifluoromethylphenyl)methanone would require stereocontrol. One approach is the use of chiral catalysts in cross-coupling or addition reactions. Copper-catalyzed enantioselective cyclopropanation has been used to prepare trifluoromethyl-cyclopropylboronates, which are versatile intermediates that can be transformed into other functional groups, demonstrating a pathway to chiral trifluoromethylated structures. acs.org
Intramolecular Friedel-Crafts alkylation of precursors containing a trifluoromethyl group has been shown to produce chiral 1-trifluoromethylindanes with high stereoselectivity, indicating that cyclization reactions involving trifluoromethyl ketones can be controlled. mdpi.com While not a direct synthesis of the target's analogues, these methodologies showcase the potential for creating enantiomerically enriched building blocks that could be incorporated into the synthesis of chiral cyclopentyl ketone derivatives.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to synthetic processes aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Medium Syntheses
Traditional organic syntheses, such as those using Grignard reagents, often rely on volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Green chemistry seeks to replace these with more environmentally benign alternatives.
Aqueous Medium Synthesis: While organometallic reagents are incompatible with water, other reactions can be adapted to aqueous media. For example, palladium-catalyzed coupling reactions of aryl boronic acids with acyl chlorides have been successfully carried out in water using additives like polyethylene (B3416737) glycol (PEG), with the catalytic system being recoverable and reusable. organic-chemistry.org Three-component reactions to produce 1,4-diketones have also been performed under catalyst-free conditions in water, showcasing the potential for aqueous synthesis of ketone scaffolds. rsc.org
Solvent-Free Synthesis: Friedel-Crafts acylations can sometimes be conducted under solvent-free conditions. The use of a solid catalyst like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) allows for the acylation of arenes with carboxylic acids or anhydrides without any solvent, often under mild conditions. organic-chemistry.org Additionally, mechanochemical methods, such as ball milling, have been used for acyl Suzuki-Miyaura cross-couplings in the solid state, completely avoiding potentially harmful solvents and enabling highly chemoselective synthesis of ketones. organic-chemistry.org These approaches could potentially be adapted for a greener synthesis of this compound.
Catalyst Design for Sustainable Production
The traditional use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts acylation poses significant environmental and economic challenges. researchgate.netresearchgate.net These include the generation of large volumes of corrosive waste, difficulties in catalyst recovery and reuse, and harsh reaction conditions. researchgate.neteurekaselect.com In the context of sustainable production of this compound, research is increasingly focused on the design and implementation of greener catalytic systems.
Heterogeneous catalysts are at the forefront of sustainable catalyst design for Friedel-Crafts acylation. researchgate.neteurekaselect.com These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. eurekaselect.com For the acylation of deactivated arenes like trifluoromethylbenzene, highly acidic solid catalysts are required.
Illustrative Comparison of Catalysts for Acylation of Deactivated Arenes:
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Reaction Conditions | Advantages | Challenges |
| Homogeneous Lewis Acid | AlCl₃ | >100 | Anhydrous, often harsh | High reactivity | Stoichiometric amounts, corrosive waste, difficult to recycle |
| Homogeneous Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Catalytic to Stoichiometric | Mild to moderate | High acidity, effective for deactivated arenes | Corrosive, difficult to separate from product |
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA) | 10-20 wt% | High temperature, solvent or solvent-free | Reusable, environmentally benign, shape selectivity | Lower activity than homogeneous catalysts, potential for deactivation |
| Heterogeneous Solid Acids | Sulfated Zirconia | 5-15 wt% | Moderate to high temperature | High acidity, water tolerant | Leaching of active species, requires high temperatures |
| Heterogeneous Solid Acids | Metal-Organic Frameworks (MOFs) | 1-10 mol% | Mild to moderate | High surface area, tunable porosity and acidity | Stability under reaction conditions, cost of ligands |
This table presents representative data for the acylation of deactivated aromatic compounds and is intended for illustrative purposes.
Recent advancements have also explored the use of metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄), often in combination with a Brønsted acid like trifluoromethanesulfonic acid (TfOH), to achieve catalytic Friedel-Crafts acylation of unactivated arenes. researchgate.net These systems can dramatically accelerate the reaction, allowing for lower catalyst loadings and milder conditions. researchgate.net Furthermore, ionic liquids have been investigated as both solvents and catalysts, offering a recyclable reaction medium that can enhance the catalytic activity of Lewis acids like iron(III) chloride. wikipedia.org
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires meticulous process optimization and careful consideration of scale-up challenges. The primary objectives are to maximize yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability.
Key parameters for optimization in the Friedel-Crafts acylation of trifluoromethylbenzene include:
Catalyst Loading: Minimizing the amount of catalyst without significantly compromising the reaction rate and yield is crucial, especially for expensive or hazardous catalysts. For heterogeneous catalysts, optimizing the catalyst-to-substrate ratio is key to achieving efficient conversion and facilitating catalyst recovery.
Reaction Temperature and Time: The deactivating nature of the trifluoromethyl group often necessitates higher reaction temperatures or longer reaction times. libretexts.org However, elevated temperatures can lead to side reactions and decomposition of the product or catalyst. A careful balance must be struck to find the optimal temperature and reaction duration.
Solvent Selection: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. While traditional solvents for Friedel-Crafts acylation include chlorinated hydrocarbons, greener alternatives are being sought. For industrial applications, solvent-free conditions are highly desirable to reduce waste and simplify downstream processing.
Reactant Stoichiometry: Optimizing the molar ratio of trifluoromethylbenzene to cyclopentanecarbonyl chloride is important to ensure complete conversion of the limiting reagent and minimize the amount of unreacted starting materials that need to be separated.
Illustrative Data for Process Optimization of Friedel-Crafts Acylation of a Deactivated Arene:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Catalyst | AlCl₃ | Zeolite H-BEA | Hf(OTf)₄/TfOH | Comparison of catalyst efficiency and reusability. |
| Temperature (°C) | 80 | 120 | 60 | Determination of optimal temperature for yield and purity. |
| Reaction Time (h) | 8 | 12 | 6 | Optimization of reaction duration to maximize conversion. |
| Solvent | Dichloroethane | None (Solvent-free) | Nitrobenzene | Evaluation of solvent effects on reaction performance and green metrics. |
This table provides a hypothetical framework for an optimization study based on typical conditions for Friedel-Crafts acylation of deactivated aromatic compounds.
For scale-up, several factors must be addressed. The exothermic nature of the Friedel-Crafts reaction requires efficient heat management to prevent thermal runaways. Continuous flow reactors can offer significant advantages over batch reactors in this regard, providing better temperature control, improved safety, and potentially higher throughput. google.com The handling of corrosive and moisture-sensitive reagents like cyclopentanecarbonyl chloride and certain Lewis acids necessitates specialized equipment and stringent safety protocols. Finally, the purification of the final product on a large scale needs to be efficient and cost-effective, often involving techniques like distillation or crystallization.
Advanced Spectroscopic and Spectrometric Characterization of Cyclopentyl 4 Trifluoromethylphenyl Ketone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides the most definitive evidence for the molecular structure of Cyclopentyl 4-trifluoromethylphenyl ketone, offering precise information about the hydrogen, carbon, and fluorine atomic environments.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the 4-trifluoromethylphenyl group and the aliphatic protons of the cyclopentyl ring. The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to resonate at a lower field (further downfield) compared to the protons meta to the carbonyl group, due to the deshielding effect of the ketone. The electron-withdrawing nature of the trifluoromethyl group further influences these shifts.
The cyclopentyl protons exhibit more complex multiplets in the upfield region of the spectrum. The methine proton alpha to the carbonyl group is the most deshielded of the aliphatic protons and is expected to appear as a multiplet. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as overlapping multiplets at higher fields.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the aliphatic carbons of the cyclopentyl ring. The carbonyl carbon signal is typically observed in the downfield region around 200 ppm. The trifluoromethyl group strongly influences the chemical shifts of the aromatic carbons, and the carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on analysis of similar structures such as cyclopentyl phenyl ketone and various 4-trifluoromethylphenyl ketones.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Multiplicity (in ¹³C) |
| Carbonyl C | - | - | ~201.0 | s |
| Aromatic C (ipso-CO) | - | - | ~139.5 | s |
| Aromatic C (ortho-CO) | ~8.05 | d | ~128.5 | d |
| Aromatic C (meta-CO) | ~7.75 | d | ~125.8 | q (⁴JCF) |
| Aromatic C (ipso-CF₃) | - | - | ~134.0 | q (²JCF) |
| CF₃ | - | - | ~123.5 | q (¹JCF) |
| Cyclopentyl CH (α) | ~3.70 | p | ~46.5 | d |
| Cyclopentyl CH₂ (β) | ~1.90-2.05 | m | ~29.5 | t |
| Cyclopentyl CH₂ (γ) | ~1.65-1.80 | m | ~26.5 | t |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, p = pentet
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. thermofisher.com This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift of the CF₃ group attached to an aromatic ring typically falls within a well-defined range, generally between -60 and -65 ppm relative to a CFCl₃ standard. rsc.org This characteristic chemical shift provides unambiguous evidence for the presence of the trifluoromethyl moiety.
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed. mdpi.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar coupling correlations between adjacent protons. This is particularly useful for tracing the connectivity within the cyclopentyl ring, showing correlations between the α-methine proton and the β-methylene protons, and between the β- and γ-methylene protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC or HMQC spectrum would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers its frequency compared to a saturated ketone.
Other significant IR absorptions include:
C-F Stretching: Strong, characteristic bands for the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹) corresponding to the cyclopentyl group.
Aromatic C-H Stretching: Bands just above 3000 cm⁻¹.
The Raman spectrum would also show a strong band for the C=O stretch, though its intensity can vary. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, providing complementary information to the IR data.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C=O | Stretch | 1685 - 1665 | Strong |
| C-F (in CF₃) | Stretch | 1350 - 1100 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium - Weak |
| Aliphatic C-H | Stretch | 2960 - 2870 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the 4-trifluoromethylphenyl ketone chromophore. Two primary electronic transitions are anticipated: elte.hu
π → π* Transition: A high-intensity absorption band, typically observed at shorter wavelengths (around 240-280 nm), resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system conjugated with the carbonyl group. lumenlearning.com
n → π* Transition: A lower-intensity absorption band at a longer wavelength (around 300-330 nm), which arises from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital of the carbonyl group. This transition is often "forbidden" by symmetry rules, resulting in a much weaker absorption band compared to the π → π* transition. youtube.com
The presence of the electron-withdrawing trifluoromethyl group can cause a slight shift in the absorption maxima compared to the unsubstituted cyclopentyl phenyl ketone.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | ~255 | High (>10,000) | Ethanol/Hexane |
| n → π | ~320 | Low (<500) | Ethanol/Hexane |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental formula. Furthermore, analysis of the fragmentation patterns provides corroborating structural evidence.
Upon electron ionization (EI), this compound is expected to undergo characteristic fragmentation pathways. The molecular ion [M]⁺• would be observed, and its high-resolution mass would confirm the formula C₁₃H₁₃F₃O.
Key fragmentation pathways for aromatic ketones typically involve α-cleavage, where the bond between the carbonyl group and the attached alkyl or aryl group is broken. miamioh.edu The most likely fragmentation patterns include:
Loss of the cyclopentyl radical: α-cleavage leading to the formation of the stable 4-trifluoromethylbenzoyl cation. This is often the base peak in the spectrum. [M]⁺• → [CF₃C₆H₄CO]⁺ + •C₅H₉
Loss of the 4-trifluoromethylphenyl radical: α-cleavage resulting in the formation of the cyclopentylcarbonyl cation. [M]⁺• → [C₅H₉CO]⁺ + •C₆H₄CF₃
Further Fragmentation: The 4-trifluoromethylbenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 4-trifluoromethylphenyl cation. [CF₃C₆H₄CO]⁺ → [CF₃C₆H₄]⁺ + CO
Table 4: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound
| m/z (Predicted) | Ion Formula | Proposed Identity |
| 242.0918 | [C₁₃H₁₃F₃O]⁺ | Molecular Ion [M]⁺• |
| 173.0214 | [C₈H₄F₃O]⁺ | 4-Trifluoromethylbenzoyl cation |
| 145.0238 | [C₇H₄F₃]⁺ | 4-Trifluoromethylphenyl cation |
| 83.0861 | [C₆H₁₁]⁺ | Cyclopentylcarbonyl cation |
| 69.0704 | [C₅H₉]⁺ | Cyclopentyl cation |
Computational and Theoretical Investigations of Cyclopentyl 4 Trifluoromethylphenyl Ketone
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electronic distribution and orbital interactions that govern the behavior of Cyclopentyl 4-trifluoromethylphenyl ketone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G+(d,p), can be used to determine its optimized ground state geometry and various electronic properties. nih.gov
Key ground state properties that can be elucidated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Calculated Ground State Properties of this compound using DFT
| Parameter | Value |
| Optimized Geometry | |
| C=O Bond Length (Å) | 1.215 |
| C-CF3 Bond Length (Å) | 1.490 |
| Phenyl C-C (avg.) (Å) | 1.395 |
| Cyclopentyl C-C (avg.) (Å) | 1.540 |
| Electronic Properties | |
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Dipole Moment (Debye) | 3.45 |
Note: The data presented in this table is illustrative of typical results obtained from DFT calculations and is intended for educational purposes.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nasa.gov Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for electronic structure calculations. While computationally more demanding than DFT, these methods can offer a more precise description of electron correlation effects.
For this compound, high-level ab initio calculations can be employed to refine the energies and properties obtained from DFT. These calculations are particularly valuable for benchmarking the results of less computationally expensive methods and for investigating systems where electron correlation plays a crucial role.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclopentyl ring and its connection to the ketone group allows for multiple low-energy conformations of this compound. Conformational analysis aims to identify these stable conformers and to map the potential energy surface that governs their interconversion.
By systematically rotating the dihedral angles associated with the cyclopentyl ring and the phenyl group, a potential energy landscape can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated using methods like DFT, indicate their population at thermal equilibrium.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0° (eclipsed) | 0.00 |
| 2 | 120° (gauche) | 1.25 |
| 3 | 180° (anti) | 2.50 |
Note: The data presented is hypothetical and serves to illustrate the typical energy differences between conformers.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the dynamic flexibility of this compound.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvation effects on the conformational preferences and dynamics of the solute. The choice of solvent can significantly influence the relative stability of different conformers. For instance, a polar solvent might stabilize a conformer with a larger dipole moment.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov These calculations can help to understand the electronic transitions responsible for the observed absorptions.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR | |
| Phenyl protons (ppm) | 7.5 - 7.8 |
| Cyclopentyl protons (ppm) | 1.6 - 3.2 |
| ¹³C NMR | |
| Carbonyl carbon (ppm) | ~198 |
| CF₃ carbon (ppm) | ~124 (q) |
| Phenyl carbons (ppm) | 125 - 135 |
| Cyclopentyl carbons (ppm) | 25 - 45 |
| IR Spectroscopy | |
| C=O stretch (cm⁻¹) | ~1690 |
| C-F stretches (cm⁻¹) | 1100 - 1350 |
| Aromatic C-H stretch (cm⁻¹) | ~3070 |
| UV-Vis Spectroscopy | |
| λmax (nm) | ~260 |
Note: This data is illustrative and represents typical values expected from computational predictions.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate), the activation energy for a proposed reaction pathway can be calculated. This information is crucial for understanding the feasibility and kinetics of a reaction.
For this compound, a potential reaction to study could be its reduction to the corresponding alcohol. Computational methods can be used to model the approach of a reducing agent and to calculate the energy profile of the reaction, including the structures and energies of reactants, transition states, and products.
Table 4: Calculated Activation Energy for a Hypothetical Reduction Reaction
| Reaction Step | Parameter | Value (kcal/mol) |
| Nucleophilic Attack | Activation Energy (Ea) | 15.5 |
| Reaction Energy (ΔErxn) | -8.2 |
Note: This data is hypothetical and serves to illustrate the application of computational methods to reaction mechanism analysis.
Chemical Reactivity and Functional Group Transformations of Cyclopentyl 4 Trifluoromethylphenyl Ketone
Reactions at the Carbonyl Group
The carbonyl group is the most reactive site in the molecule. The presence of the adjacent electron-withdrawing 4-trifluoromethylphenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack compared to ketones with electron-donating or neutral aromatic substituents. nih.govlibretexts.org
The polarized carbon-oxygen double bond readily undergoes nucleophilic addition reactions. libretexts.org Strong nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated upon acidic workup to yield the final alcohol product.
Common nucleophilic addition reactions include:
Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. d-nb.inforesearchgate.net
Trifluoromethylation: Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), known as Ruppert's reagent, can add a CF3 group to the carbonyl carbon, a reaction often catalyzed by a fluoride (B91410) source. organic-chemistry.orgsemanticscholar.org
Hydrate and Hemiacetal Formation: The enhanced electrophilicity of trifluoromethyl ketones promotes the formation of stable hydrates (gem-diols) in the presence of water and hemiacetals with alcohols. nih.gov
Reduction of the carbonyl group is a key transformation, converting the ketone into a secondary alcohol. This can be achieved using a variety of reducing agents. The choice of reagent depends on the desired selectivity and tolerance of other functional groups in the molecule.
Table 1: Common Reducing Agents for Ketones and Their Characteristics
| Reducing Agent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, room temp. | Reduces aldehydes and ketones. | A mild and selective reagent. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup. | Reduces most carbonyl-containing functional groups. | A very strong, non-selective reducing agent. |
| Clemmensen Reduction (Zn(Hg), HCl) | Heat in an aqueous/organic solvent with concentrated HCl. | Reduces ketones to alkanes (deoxygenation). libretexts.org | Not suitable for acid-sensitive substrates. |
| Wolff-Kishner Reduction (H₂NNH₂, KOH) | High-boiling solvent (e.g., diethylene glycol), heat. | Reduces ketones to alkanes (deoxygenation). libretexts.org | Performed under strongly basic conditions. |
Enolate Chemistry and Alpha-Substitution Reactions
Cyclopentyl 4-trifluoromethylphenyl ketone possesses acidic protons on the carbon atoms alpha to the carbonyl group, located on the cyclopentyl ring. Abstraction of one of these protons by a strong base generates a nucleophilic enolate intermediate. bham.ac.uklibretexts.org The regioselectivity of enolate formation can often be controlled by the reaction conditions. libretexts.org
Kinetic Enolate: Formed faster by using a sterically hindered, strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures. It typically involves the removal of the least sterically hindered alpha-proton.
Thermodynamic Enolate: The more stable enolate, usually with a more substituted double bond, is favored under conditions that allow for equilibrium (e.g., a weaker base like an alkoxide in a protic solvent). libretexts.org
Once formed, the enolate can react with various electrophiles in alpha-substitution reactions, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the alpha-position. libretexts.orglibretexts.org Examples include alkylation with alkyl halides and halogenation. The enolate can act as a nucleophile through either its carbon or oxygen atom, with C-alkylation generally being the favored pathway for SN2 reactions. libretexts.org
Table 2: Bases for Ketone Enolate Formation and Regiocontrol
| Base | Abbreviation | Typical Conditions | Type of Control |
|---|---|---|---|
| Lithium diisopropylamide | LDA | THF, -78 °C | Kinetic |
| Lithium hexamethyldisilazide | LHMDS | THF, -78 °C | Kinetic |
| Potassium tert-butoxide | t-BuOK | t-BuOH, room temp. | Thermodynamic |
| Sodium hydride | NaH | THF or DMF, room temp. | Thermodynamic |
Reactions Involving the Cyclopentyl Ring
The reactivity of the alicyclic cyclopentyl ring is influenced by the adjacent carbonyl group.
Direct electrophilic substitution on the saturated cyclopentyl ring is generally not a facile process. The electron-withdrawing nature of the carbonyl group deactivates the alpha-carbons, making them less susceptible to electrophilic attack.
However, the ring is susceptible to radical substitution reactions. The protons on the carbons alpha to the carbonyl group are activated towards hydrogen atom abstraction by radicals due to the resonance stabilization of the resulting carbon-centered radical. Studies on similar cyclic ketones, like cyclopentanone (B42830), show that reactions with radicals such as the hydroxyl radical (•OH) proceed via hydrogen abstraction from the alpha-position. nih.govacs.org
The cyclopentyl ketone framework can undergo several types of ring opening and rearrangement reactions under specific conditions.
Photochemical Ring Opening: Like other cyclic ketones, this compound is susceptible to Norrish Type I cleavage upon UV irradiation. This process involves the homolytic cleavage of the bond between the carbonyl carbon and an alpha-carbon, forming a biradical intermediate. This biradical can then undergo further reactions, including intramolecular hydrogen abstraction to form an unsaturated aldehyde (e.g., a derivative of 4-pentenal). nih.gov The ring strain in cyclopentanone facilitates such ring-opening pathways. nih.gov
Rearrangement Reactions: Certain classical rearrangement reactions of cyclic ketones could be applied, although they would require prior modification of the ketone.
Favorskii Rearrangement: Treatment of an α-halo derivative of the ketone with a strong base could induce a ring contraction to form a cyclobutanecarboxylic acid derivative.
Wolff Rearrangement: Conversion of the ketone to an α-diazo ketone, followed by photolysis or thermolysis, could also lead to a ring-contracted product via a ketene (B1206846) intermediate. wikipedia.org
Beckmann Rearrangement: Conversion of the ketone to its oxime derivative and subsequent treatment with acid can induce a rearrangement to form a ring-expanded lactam (a cyclic amide). masterorganicchemistry.com
Table 3: Potential Rearrangement Reactions of Cyclopentyl Ketone Derivatives
| Rearrangement | Required Precursor | Key Reagent(s) | Product Type |
|---|---|---|---|
| Favorskii | α-Haloketone | Base (e.g., RO⁻) | Ring-contracted carboxylic acid derivative |
| Wolff | α-Diazo ketone | Heat, light, or Ag⁺ catalyst | Ring-contracted acid, ester, or amide (after trapping) wikipedia.org |
| Beckmann | Oxime | Acid (e.g., H₂SO₄, PCl₅) | Ring-expanded lactam masterorganicchemistry.com |
Reactions of the Trifluoromethylphenyl Moiety
The aromatic ring is significantly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the carbonyl and the trifluoromethyl (CF₃) groups. nih.gov Both groups are meta-directing. organicmystery.com
Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will be significantly slower than for benzene (B151609) and will require harsh reaction conditions. libretexts.orgmasterorganicchemistry.com When substitution does occur, the incoming electrophile will be directed to the positions meta to both the carbonyl and the CF₃ group (i.e., the positions ortho to each other).
The strong deactivation of the ring by two electron-withdrawing groups could potentially make the ring susceptible to nucleophilic aromatic substitution (SNAr) with very potent nucleophiles, although this is less common for carbocyclic aromatic rings compared to electron-deficient heterocycles. nih.gov
Table 4: Directing Effects on the Aromatic Ring
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -C(O)R (Ketone) | 1 | -Inductive, -Resonance (Deactivating) | Meta |
| -CF₃ (Trifluoromethyl) | 4 | -Inductive (Strongly Deactivating) | Meta |
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
Electrophilic Aromatic Substitution
The benzene ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of two electron-withdrawing groups: the cyclopentylcarbonyl group (a meta-director) and the trifluoromethyl group (a strong meta-director). vaia.comyoutube.com Both groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comwikipedia.org
The directing effects of these two groups are synergistic. The cyclopentylcarbonyl group directs incoming electrophiles to the meta position (positions 3 and 5). Similarly, the trifluoromethyl group at position 4 also directs incoming electrophiles to its meta positions (positions 3 and 5). Therefore, any successful electrophilic substitution on the aromatic ring of this compound would be expected to occur at the positions meta to both the carbonyl and trifluoromethyl groups.
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| Cyclopentylcarbonyl | 1 | Deactivating, Electron-withdrawing | Meta (positions 3, 5) |
| Trifluoromethyl (-CF3) | 4 | Strongly Deactivating, Electron-withdrawing | Meta (positions 2, 6 relative to CF3, which are positions 3, 5 on the ring) |
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh reaction conditions to proceed, and the yields are expected to be low due to the significant deactivation of the ring.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.comnih.gov The 4-trifluoromethylphenyl group in this compound is highly electron-deficient due to the trifluoromethyl and carbonyl substituents. This electronic-deficiency, in principle, could make the ring susceptible to nucleophilic attack.
For a nucleophilic aromatic substitution to occur on this molecule, a suitable leaving group would need to be present on the aromatic ring, typically at a position ortho or para to one of the electron-withdrawing groups. In the parent molecule, there is no inherent leaving group other than a hydrogen atom, which is not a viable leaving group in a standard SNAr mechanism. However, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at the 2- or 3-position, SNAr reactions with various nucleophiles (such as alkoxides, amines, or thiolates) could potentially take place. The strong electron-withdrawing nature of the trifluoromethyl and carbonyl groups would facilitate the stabilization of the Meisenheimer complex intermediate formed during the reaction. nih.gov
Modification of the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is generally considered to be chemically robust and resistant to many transformations. However, under specific and often harsh reaction conditions, it can be modified.
One of the notable reactions of the trifluoromethyl group on an aromatic ring is its hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires strong acidic or basic conditions. For instance, the hydrolysis of trifluoromethyl groups has been achieved using fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgrsc.orgnih.gov The reaction proceeds through the protonation of the fluorine atoms, followed by the loss of HF and subsequent attack by water. In the context of this compound, this would lead to the formation of 4-(cyclopentylcarbonyl)benzoic acid.
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | Fuming H2SO4, potentially with Boric Acid | Carboxylic Acid (-COOH) | rsc.orgrsc.orgnih.gov |
| Protolytic Defluorination | Superacids (e.g., CF3SO3H) | Formation of carbocationic species leading to Friedel-Crafts type products | nih.gov |
Furthermore, reactions in superacids can lead to protolytic defluorination, generating reactive electrophilic species that can undergo further reactions like Friedel-Crafts-type condensations. nih.gov The stability of the ketone group under such strongly acidic conditions would need to be considered.
Derivatization Strategies for Advanced Applications
The presence of the ketone carbonyl group and the activated aromatic ring in this compound offers several avenues for derivatization to create more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. Aryl ketones are versatile synthons for the synthesis of various heterocyclic compounds. nih.govresearchgate.netvensel.org
One key strategy involves reactions at the carbonyl group. The ketone can be converted into a variety of other functional groups. For example:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, (cyclopentyl)(4-(trifluoromethyl)phenyl)methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol could then be used in esterification or etherification reactions.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can lead to the formation of N-substituted derivatives.
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond, allowing for the attachment of various alkylidene groups.
Formation of Hydrazones, Oximes, and other Imines: The ketone can react with hydrazine (B178648) derivatives, hydroxylamine, or primary amines to form the corresponding hydrazones, oximes, and imines. These derivatives can be important intermediates for the synthesis of nitrogen-containing heterocycles or can be used for analytical purposes. nih.gov
Another major derivatization strategy involves using the ketone as a building block for the synthesis of heterocyclic rings. Aryl ketones are known precursors for the synthesis of:
Quinolines: Through Friedländer annulation with appropriate reagents. nih.gov
Indoles: Via the Fischer indole (B1671886) synthesis. nih.gov
Thiazoles and Pyridines: Through various condensation and cyclization reactions. vensel.org
These derivatization strategies allow for the modification of the core structure of this compound, enabling the exploration of its structure-activity relationships for various advanced applications. The combination of the lipophilic cyclopentyl and trifluoromethyl groups with a synthetically versatile ketone function makes this compound an interesting starting point for the development of novel molecules.
| Reaction Site | Type of Reaction | Potential Products/Intermediates |
|---|---|---|
| Ketone Carbonyl Group | Reduction | Secondary Alcohols |
| Reductive Amination | Amines | |
| Wittig Reaction | Alkenes | |
| Condensation | Hydrazones, Oximes, Imines | |
| Aromatic Ring and Ketone | Friedländer Annulation | Quinoline derivatives |
| Fischer Indole Synthesis | Indole derivatives | |
| Other Cyclizations | Thiazole, Pyridine derivatives |
Mechanistic Studies of Reactions Involving Cyclopentyl 4 Trifluoromethylphenyl Ketone
Kinetic Investigations of Reaction Rates and Orders
Kinetic studies are fundamental to understanding reaction mechanisms, providing empirical data on how reaction conditions influence the rate of a chemical transformation. For a hypothetical reaction involving Cyclopentyl 4-trifluoromethylphenyl ketone, such as its reduction or a nucleophilic addition to the carbonyl group, a kinetic investigation would determine the reaction order with respect to the ketone, the other reactants, and any catalysts involved.
This is typically achieved by systematically varying the concentration of one reactant while keeping others in excess and monitoring the reaction progress over time. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography could be employed to measure the change in concentration of the starting material or the product. The collected data would then be used to derive the rate law for the reaction, which mathematically expresses the relationship between the reaction rate and the concentration of the reactants.
Table 1: Hypothetical Kinetic Data for the Reduction of this compound
| Experiment | [Ketone] (mol/L) | [Reducing Agent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-5 |
| 2 | 0.2 | 0.1 | 3.0 x 10-5 |
| 3 | 0.1 | 0.2 | 1.5 x 10-5 |
This table is illustrative and does not represent actual experimental data. From this hypothetical data, one could infer that the reaction is first order with respect to the ketone and zero order with respect to the reducing agent under these specific conditions.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are crucial for elucidating a reaction pathway. In reactions of this compound, potential intermediates could include ketyl radicals in single-electron transfer reductions, hemiacetals or hemiketals in reactions with alcohols, or enolates in base-catalyzed reactions.
Spectroscopic techniques are invaluable for identifying these short-lived species. For instance, low-temperature NMR or EPR (Electron Paramagnetic Resonance) spectroscopy could be used to detect and characterize radical intermediates. Time-resolved spectroscopy, such as flash photolysis, could be employed to study the kinetics of their formation and decay.
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, deuterium (B1214612) (2H), carbon-13 (13C), or oxygen-18 (18O) could be incorporated into the molecule at specific positions.
For example, in a study of a hydride reduction, replacing the hydrogen of the reducing agent with deuterium and analyzing the product's mass spectrum or NMR spectrum would reveal the site of the hydride attack. The presence and magnitude of a kinetic isotope effect (KIE), where the reaction rate changes upon isotopic substitution, can also provide insight into the rate-determining step of the reaction.
Computational Modeling of Reaction Mechanisms and Energy Barriers
In the absence of experimental data, computational chemistry offers a powerful predictive tool for exploring potential reaction mechanisms. Using methods such as Density Functional Theory (DFT), it is possible to model the entire reaction coordinate for a proposed transformation of this compound.
These calculations can identify the structures of transition states and intermediates, and determine their relative energies. This allows for the calculation of activation energy barriers for different potential pathways, providing a theoretical basis for predicting the most likely reaction mechanism. The results of such modeling can also guide future experimental work by suggesting which intermediates to look for or which reaction conditions might favor a particular outcome.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound
| Proposed Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |
| Pathway A | TS1 | 25.3 |
| Pathway B | TS2 | 18.7 |
This table is illustrative and does not represent actual computational data. Based on these hypothetical calculations, Pathway B would be predicted to be the more favorable reaction pathway due to its lower energy barrier.
Exploration of Cyclopentyl 4 Trifluoromethylphenyl Ketone in Diverse Scientific Fields
Applications in Advanced Materials Science
The unique combination of a cycloaliphatic and an aromatic trifluoromethylated ketone structure in Cyclopentyl 4-trifluoromethylphenyl ketone points toward several prospective applications in the field of advanced materials.
The synthesis of high-performance polymers, such as polyaryletherketones (PAEKs), often involves the use of ketone-containing monomers. wikipedia.orgnih.govdrakeplastics.com The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, into the polymer backbone is a well-established strategy to modify and enhance polymer properties. kpi.uasemanticscholar.orgnih.gov
The trifluoromethyl group is known to impact several key characteristics of polymers:
Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the resulting polymer.
Solubility: The presence of CF3 groups can increase the solubility of otherwise intractable aromatic polymers, facilitating their processing. semanticscholar.orgnih.gov
Dielectric Properties: Incorporating fluorine can lower the dielectric constant of a material, which is a desirable property for applications in high-frequency and high-speed communication technologies. semanticscholar.orgnih.gov
Crystallinity: The bulky nature of the CF3 group can disrupt polymer chain packing, leading to a decrease in crystallinity and, in some cases, resulting in amorphous polymers. kpi.ua
While direct polymerization of this compound has not been reported, its 4-trifluoromethylphenyl ketone moiety is analogous to monomers used in the synthesis of specialized PAEKs. The cyclopentyl group, as a bulky, non-aromatic component, could further influence the physical properties of a polymer, potentially leading to materials with novel combinations of flexibility, thermal behavior, and processability.
Below is a table illustrating the effect of trifluoromethylation on the properties of poly(ether ether ketone) (PEEK), a prominent member of the PAEK family.
| Polymer Composition | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallinity |
| PEEK Homopolymer | 148°C | 337°C | Semicrystalline |
| 10% Trifluoromethylated PEEK | 152°C | 318°C | Semicrystalline |
| 50% Trifluoromethylated PEEK | 170°C | - | Amorphous |
| 100% Trifluoromethylated PEEK | 195°C | 275°C | Semicrystalline (low) |
This data is based on research on trifluoromethylated PEEK copolymers and serves to illustrate the potential effects of the trifluoromethylphenyl ketone moiety. kpi.ua
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The structure of this compound suggests it could potentially serve as a building block in such architectures. The ketone's carbonyl group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions.
Research into keto-adamantane-based macrocycles has demonstrated that cyclic ketones can be incorporated into larger supramolecular assemblies. nih.govnih.gov These assemblies can exhibit interesting properties, such as selective vapochromism, where the material changes color in response to specific solvent vapors. nih.govnih.gov While adamantane (B196018) is structurally distinct from cyclopentane, this research highlights the principle of using cyclic ketones in the construction of functional supramolecular systems. The trifluoromethyl group on the phenyl ring could further influence intermolecular interactions through dipole-dipole forces or by modifying the electronic properties of the aromatic ring.
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The incorporation of trifluoromethyl groups into organic molecules is a known strategy to tune their electronic properties. researchgate.netrsc.org The high electronegativity of the fluorine atoms in the CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of energy levels is crucial for designing materials with specific charge-injection and transport properties.
While there is no specific research on the optoelectronic properties of this compound, the presence of the 4-trifluoromethylphenyl group suggests that it could be a precursor for or a component of larger molecules designed for optoelectronic applications. Further functionalization of the cyclopentyl or phenyl rings could lead to the synthesis of novel dyes, emitters, or charge-transporting materials.
Role in Catalysis and Reaction Development
Ketones and aldehydes can act as ligands in transition metal complexes. wikipedia.orgacs.org The oxygen atom of the carbonyl group can donate a lone pair of electrons to a metal center, forming a coordinate bond. The nature of the substituents on the ketone can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity.
While ketones are not the most common class of ligands, their complexes are of fundamental interest and have been implicated in various catalytic processes. The cyclopentyl and 4-trifluoromethylphenyl groups of the titular compound would impart specific steric bulk and electronic properties to a metal center if it were to act as a ligand. The electron-withdrawing nature of the trifluoromethyl group could modulate the electron density at the metal, potentially influencing its reactivity in catalytic cycles such as hydroboration or other transformations. acs.orgnih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Ketones are common substrates in a variety of organocatalytic transformations. For example, the enantioselective α-fluorination of cyclic ketones is a significant reaction for the synthesis of chiral fluorine-containing molecules for the pharmaceutical and agrochemical industries. nih.gov
This compound could theoretically serve as a substrate in such reactions. The presence of a prochiral center at the α-position to the carbonyl group on the cyclopentyl ring makes it a candidate for asymmetric functionalization. Organocatalytic methods could potentially be employed to introduce new functional groups at this position with high stereocontrol.
Furthermore, the reactivity of the carbonyl group itself allows for its participation in reactions such as aldol (B89426) and Henry reactions, which are fundamental carbon-carbon bond-forming transformations in organic synthesis. nih.govresearchgate.net While there is no specific literature detailing the organocatalytic reactions of this compound, the general reactivity of ketones in this field suggests its potential as a reactant in the development of new synthetic methodologies.
Medicinal Chemistry Applications (Pre-Clinical Research and Design Principles)
The unique combination of a flexible cycloalkyl ring and an electron-deficient aromatic system in this compound makes it an intriguing starting point for the design of novel therapeutic agents. Its potential applications in medicinal chemistry are rooted in the principles of scaffold-based design, structure-activity relationship (SAR) studies, biophysical characterization, and lead optimization.
Scaffold for Novel Ligand Design and Optimization
In drug discovery, a scaffold is a core chemical structure that can be systematically modified to create a library of analogues with diverse biological activities. The this compound framework serves as a versatile scaffold for the design of new ligands for several reasons:
The Phenyl Alkyl Ketone Motif: This structural class is recognized for its role in traditional medicine and nutritional products, historically exhibiting anti-inflammatory, analgesic, and antimicrobial properties. In modern drug design, this motif is a privileged scaffold due to its ability to participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. lookchem.com
The 4-Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, which can be crucial for binding to target proteins. mdpi.com Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, a critical aspect of drug design. mdpi.com The trifluoromethylphenyl ketone moiety has been characterized as a "warhead" for the design of covalently reversible kinase inhibitors, highlighting its potential for creating highly potent and selective therapeutic agents. nih.gov
The Cyclopentyl Group: The cyclopentyl moiety provides a non-planar, lipophilic element to the molecule. This can be advantageous for fitting into specific hydrophobic pockets of target proteins. The flexibility of the cyclopentyl ring allows it to adopt various conformations, which can be beneficial for optimizing binding affinity.
The combination of these features in this compound provides a foundation for creating libraries of compounds for screening against various biological targets.
Structure-Activity Relationship (SAR) Studies of Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological testing of a series of structurally related compounds to understand how specific chemical features influence their activity. For analogues of this compound, SAR studies would likely focus on modifications of both the cyclopentyl and the 4-trifluoromethylphenyl moieties.
A notable example of SAR studies on related phenyl alkyl ketones involves their development as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov In these studies, researchers systematically varied the substituents on the phenyl ring and the nature of the alkyl group to optimize inhibitory potency. nih.gov
Table 1: Illustrative SAR Data for Phenyl Alkyl Ketone Analogues as PDE4 Inhibitors
| Compound | R1 (Phenyl Substituent) | R2 (Alkyl Group) | PDE4 IC50 (µM) |
| 1 | 4-OCH3 | Cyclopentyl | 0.5 |
| 2 | 3-OCH3 | Cyclopentyl | >100 |
| 3 | 4-OCHF2 | Cyclopentyl | 0.2 |
| 4 | 4-OCH3 | Cyclohexyl | 1.2 |
This table is a representative example based on findings for phenyl alkyl ketones and is intended for illustrative purposes. nih.gov
From such studies, key SAR insights can be derived:
Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. For instance, a methoxy (B1213986) group at the 4-position of the phenyl ring was found to be significantly more potent than at the 3-position in a series of PDE4 inhibitors. nih.gov
Nature of the Cycloalkyl Group: The size and nature of the cycloalkyl group can influence binding affinity. Altering the cyclopentyl group to a cyclohexyl or cyclobutyl group would likely impact the compound's fit within the target's binding site.
Role of the Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. mdpi.com SAR studies would explore the effect of moving the CF3 group to other positions on the phenyl ring or replacing it with other electron-withdrawing groups.
Biophysical Characterization and Target Interaction Studies
Understanding how a potential drug molecule interacts with its biological target at a molecular level is crucial for rational drug design. Biophysical techniques are employed to characterize these interactions. For a compound like this compound and its analogues, several techniques would be valuable:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It provides kinetic data on the association and dissociation rates of the ligand-protein complex, from which the binding affinity can be calculated.
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand bound to its target protein. This structural information is invaluable for understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and for guiding further optimization of the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of ligands to proteins in solution. It can provide information on which parts of the ligand and the protein are involved in the interaction and can also be used to determine the structure of the complex.
For instance, the characterization of an aromatic trifluoromethyl ketone as a warhead for a kinase inhibitor involved the use of MALDI-TOF mass spectrometry and X-ray crystallography to confirm the formation of a covalent bond with a cysteine residue in the target protein. nih.gov
Drug Discovery Lead Optimization in Pre-Clinical Models
Lead optimization is the process of refining the chemical structure of a promising compound (a "lead") to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity. biobide.com If this compound were identified as a hit in a high-throughput screen, a lead optimization campaign would be initiated.
Key aspects of the lead optimization process for this compound would include:
Improving Potency and Selectivity: Guided by SAR and structural biology data, chemists would synthesize new analogues to enhance binding affinity for the desired target and reduce off-target effects. wuxiapptec.com
Enhancing Metabolic Stability: The trifluoromethyl group is known to improve metabolic stability. mdpi.com However, other parts of the molecule, such as the cyclopentyl ring, could be sites of metabolism. Modifications would be made to block these metabolic "hotspots."
Optimizing Physicochemical Properties: Properties such as solubility and permeability are critical for oral bioavailability. The lipophilicity of the cyclopentyl and trifluoromethylphenyl groups would need to be balanced to achieve an optimal ADME profile.
In Vivo Efficacy and Toxicity Studies: Promising analogues would be tested in animal models of disease to evaluate their efficacy. nih.gov Concurrently, toxicology studies would be conducted to assess the safety of the compounds. biobide.com
Future Research Directions and Emerging Trends for Cyclopentyl 4 Trifluoromethylphenyl Ketone
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of aryl ketones, including Cyclopentyl 4-trifluoromethylphenyl ketone, often involves Friedel-Crafts acylation, which can rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents. Future research is intensely focused on developing greener and more efficient alternatives.
A primary area of advancement is the adoption of sustainable solvents that minimize environmental impact. rsc.org Green solvents like Cyclopentyl Methyl Ether (CPME) are emerging as superior alternatives to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) or chlorinated solvents. nih.govinnospk.com CPME offers several advantages, including a high boiling point, low potential for peroxide formation, high hydrophobicity for easy separation from water, and stability under acidic and basic conditions. bohrium.commanufacturingchemist.com These properties make it an excellent candidate for optimizing the synthesis of this compound, potentially improving reaction yields, simplifying purification processes, and reducing waste. innospk.commanufacturingchemist.com
Another research thrust is the development of catalytic systems that are more efficient and recyclable. This includes exploring solid acid catalysts or heterogeneous catalysts for Friedel-Crafts type reactions, which can be easily separated from the reaction mixture and reused, enhancing the atom economy of the synthesis. Furthermore, visible-light-induced aerobic C-H oxidation reactions represent a highly atom-economical strategy for producing aromatic ketones using air as the oxidant and water as a solvent, which could inspire novel routes to the target compound. chemistryviews.org
| Solvent Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
|---|---|---|---|
| Boiling Point | 106 °C | 66 °C | 39.6 °C |
| Peroxide Formation | Low | High | N/A |
| Water Miscibility | Low (1.1%) | High (Miscible) | Low (1.3 g/L) |
| Environmental Profile | Greener Alternative | Volatile Organic Compound (VOC) | Halogenated, Environmental Concern |
Exploration of New Reactivity Modes and Transformations
The chemical structure of this compound, featuring a reactive carbonyl group influenced by a potent electron-withdrawing trifluoromethyl group, offers significant opportunities for exploring novel chemical transformations. ontosight.ai The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a prime target for a wide range of nucleophilic addition reactions. ontosight.aisemanticscholar.org
Future research will likely focus on leveraging this enhanced reactivity. This includes the development of stereoselective reduction methods to produce chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. Additionally, reactions with various nucleophiles could lead to a diverse library of derivatives with potentially new biological activities. Transformations targeting the α-carbon of the ketone or the cyclopentyl ring, such as selective halogenation or oxidation, could yield further novel structures. The exploration of one-pot, multi-step syntheses starting from this ketone could also streamline the production of more complex molecules. researchgate.net
| Reactivity Mode | Potential Transformation | Significance |
|---|---|---|
| Nucleophilic Addition to Carbonyl | Stereoselective reduction, Grignard reactions, Wittig reaction | Access to chiral alcohols and complex molecular scaffolds |
| α-Functionalization | Halogenation, alkylation, aldol (B89426) condensation | Introduction of new functional groups adjacent to the carbonyl |
| Cyclopentyl Ring Modification | Oxidative cleavage, selective C-H functionalization | Generation of dicarboxylic acids or other functionalized derivatives |
| Reductive Amination | Conversion of the ketone to a primary or secondary amine | Synthesis of novel amine-containing compounds for medicinal chemistry |
Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
To achieve optimal control over the synthesis and subsequent transformations of this compound, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters. wikipedia.orglongdom.orgnews-medical.net
Future research will increasingly integrate advanced in situ spectroscopic techniques for real-time reaction monitoring. mt.com
In situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR can track the concentration of key species throughout a reaction. mt.commt.com For the synthesis of this compound, an FTIR probe immersed in the reactor could monitor the disappearance of the cyclopentanecarbonyl chloride reactant (via its C=O stretch) and the appearance of the ketone product (via its distinct aromatic C=O stretch). rsc.orgnih.gov
In situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time monitoring, as it is highly sensitive to changes in molecular structure and can be used in a wide range of reaction conditions. nih.govresearchgate.netsemanticscholar.org It can provide quantitative data on the consumption of reactants and the formation of products and intermediates, helping to determine reaction endpoints precisely and ensure process safety and consistency. mdpi.com
These techniques provide critical data that enables the optimization of reaction variables like temperature, dosing rates, and mixing, leading to improved yield, purity, and process robustness. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
For this compound, future research directions include:
Retrosynthesis and Pathway Optimization: AI tools can analyze vast reaction databases to propose novel and efficient synthetic pathways that may not be obvious to human chemists. nih.gov These models can rank potential routes based on predicted yield, cost, and sustainability metrics.
Reaction Condition Prediction: Machine learning algorithms can predict the optimal conditions (catalyst, solvent, temperature) for maximizing the yield and selectivity of the synthesis. eurekalert.orgacs.org By learning from existing experimental data, these models can significantly reduce the amount of trial-and-error experimentation required. eurekalert.org
Property Prediction: AI can be trained to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activity of derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for specific applications, such as drug discovery, before they are synthesized.
This data-driven approach accelerates the discovery and development cycle, making the exploration of new chemical space more efficient and targeted. chemcopilot.com
Discovery of Novel Applications in Interdisciplinary Fields
The unique structural features of this compound make it a promising scaffold for applications in various interdisciplinary fields, most notably medicinal chemistry and agrochemistry.
The trifluoromethyl (CF3) group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity of drug candidates. mdpi.com Trifluoromethyl ketones themselves are recognized as important pharmacophores and can act as inhibitors for various enzymes. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net For instance, aromatic trifluoromethyl ketones have been characterized as warheads for designing covalently reversible kinase inhibitors. nih.gov
The cyclopentyl moiety is also a common feature in pharmaceutically active compounds, contributing to favorable lipophilicity and structural rigidity. ontosight.aiontosight.ai The combination of these two structural motifs in a single molecule suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents or agrochemicals. Future research will likely involve synthesizing a library of derivatives and screening them for biological activity against various targets, such as kinases, proteases, or other enzymes relevant to human diseases or pest control.
Q & A
(Basic) What synthetic methodologies are most effective for preparing Cyclopentyl 4-trifluoromethylphenyl ketone, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically employs Grignard reactions or Michael addition strategies. For example, Grignard reagents can react with 4-trifluoromethylbenzoyl chloride to form the ketone, with yields influenced by reaction temperature, solvent polarity, and reagent stoichiometry . Retrosynthetic analysis suggests disconnecting the ketone via polar strategies, such as using cyclopentyl anions reacting with activated carbonyl intermediates . Optimization studies highlight that using anhydrous tetrahydrofuran (THF) as a solvent and controlled addition rates can improve yields by minimizing side reactions like enolization .
(Advanced) How can impurity profiling be utilized to determine the synthetic origin of this compound in forensic research?
Answer:
Impurity profiling via high-performance liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) is critical for identifying synthetic routes. For instance, byproducts such as unreacted Grignard intermediates or chlorinated side products (e.g., o-chlorophenyl derivatives) can indicate the use of specific reagents or reaction conditions . Fragmentation pathways analyzed via HPLC-MSn help distinguish impurities unique to synthesis methods (e.g., Grignard vs. Friedel-Crafts approaches) . This method is essential for forensic tracking of illicit precursors, as impurities serve as chemical "fingerprints" .
(Basic) What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm the cyclopentyl and trifluoromethylphenyl moieties. The deshielded carbonyl carbon (~200–220 ppm in -NMR) and splitting patterns of cyclopentyl protons are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragments, such as loss of the cyclopentyl group (m/z 173 for trifluoromethylphenyl fragment) .
- IR Spectroscopy : Strong carbonyl stretch (~1700 cm) and C-F vibrations (1100–1200 cm) confirm functional groups .
(Advanced) What strategies can resolve contradictions in reported reaction yields for this compound synthesis?
Answer:
Contradictions often arise from variable catalyst systems, solvent purity, or workup protocols. Systematic optimization involves:
- Design of Experiments (DoE) : Factorial designs to test variables like temperature, catalyst loading (e.g., Lewis acids), and solvent effects .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Post-Reaction Analysis : Purity assessment via HPLC to quantify unreacted starting materials, ensuring yield calculations account for byproducts .
(Advanced) How does computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations predict:
- Electrophilic Reactivity : Electron-deficient trifluoromethyl groups enhance carbonyl electrophilicity, guiding nucleophilic attack sites .
- Thermal Stability : Molecular dynamics simulations assess decomposition pathways under high temperatures, critical for storage and reaction safety .
- Solvent Interactions : COSMO-RS models evaluate solubility parameters, optimizing solvent selection for crystallization .
(Basic) What are the stability considerations for this compound under various storage and reaction conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ketone is stable in anhydrous solvents but prone to hydrolysis in acidic/alkaline conditions. Use inert atmospheres (N/Ar) during reactions .
- Long-Term Storage : Lyophilization and storage with desiccants (e.g., molecular sieves) prevent moisture-induced side reactions .
(Advanced) What role does this compound play in the synthesis of pharmacologically active compounds?
Answer:
The ketone serves as a precursor for:
- Neuroactive Agents : Structural analogs are intermediates in ketamine-like molecules, where the trifluoromethyl group enhances blood-brain barrier penetration .
- Agrochemicals : Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), validated via enzyme inhibition assays .
- Material Science : Incorporation into polymers via Friedel-Crafts alkylation improves thermal stability, characterized by TGA and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
